N-Nitroso(2-oxobutyl)(2-oxopropyl)amine
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Overview
Description
N-Nitroso(2-oxobutyl)(2-oxopropyl)amine is a chemical compound with the molecular formula C7H12N2O3. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of significant interest in scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine typically involves the nitrosation of secondary amines. One common method is the reaction of 2-oxobutylamine and 2-oxopropylamine with nitrous acid under acidic conditions. The reaction proceeds as follows: [ \text{R-NH-R’} + \text{HNO}_2 \rightarrow \text{R-N(NO)-R’} + \text{H}_2\text{O} ] where R and R’ represent the 2-oxobutyl and 2-oxopropyl groups, respectively.
Industrial Production Methods: Industrial production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: N-Nitroso(2-oxobutyl)(2-oxopropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso oxides.
Reduction: Reduction of the nitroso group can yield secondary amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group.
Major Products Formed:
Oxidation: Formation of nitroso oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
N-Nitroso(2-oxobutyl)(2-oxopropyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Research is conducted to understand its role in the development of certain cancers and its potential use in cancer therapy.
Industry: It is used in the production of other nitrosamines and related compounds.
Mechanism of Action
The mechanism of action of N-Nitroso(2-oxobutyl)(2-oxopropyl)amine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s reactivity with nucleophiles and its ability to generate reactive oxygen species contribute to its biological effects.
Comparison with Similar Compounds
- N-Nitrosobis(2-oxopropyl)amine
- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine
- N-Nitrosodiethylamine
Comparison: N-Nitroso(2-oxobutyl)(2-oxopropyl)amine is unique due to its specific structure, which influences its reactivity and biological effects. Compared to N-Nitrosobis(2-oxopropyl)amine, it has a different alkyl group, which can affect its interaction with biological molecules. N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine has an additional hydroxyl group, making it more hydrophilic and potentially altering its metabolic pathways.
Properties
CAS No. |
77698-20-5 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-(2-oxobutyl)-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C7H12N2O3/c1-3-7(11)5-9(8-12)4-6(2)10/h3-5H2,1-2H3 |
InChI Key |
PMENDGPEYXEHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CN(CC(=O)C)N=O |
Origin of Product |
United States |
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